4-bromo-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of halogenated heterocycles . For instance, the synthesis of pyrazoles can be achieved through a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can also form pyrazoline intermediates, which can be oxidized to pyrazoles .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a thiophene ring attached to a carboxamide group. A bromine atom is attached to the thiophene ring. The nitrogen of the carboxamide group is connected to a methyl group and a pyridine ring. The pyridine ring is further substituted with a 1-methyl-1H-pyrazol-5-yl group .Scientific Research Applications
Heterocyclic Synthesis and Biological Evaluation
Heterocyclic Compound Synthesis : The research on thiophene derivatives highlights their potential in synthesizing a wide range of heterocyclic compounds. These include pyrazoles, isoxazoles, pyrimidines, triazines, pyrazolopyridines, and pyrazolopyrimidines, indicating a broad utility in chemical synthesis and drug design (Mohareb et al., 2004).
Antimicrobial and Anticancer Activities : Derivatives of pyridine and thiophene have been synthesized and evaluated for their antimicrobial activities, demonstrating the significance of such compounds in developing new antimicrobial agents (Gad-Elkareem et al., 2011). Furthermore, novel pyrazolopyrimidines derivatives have shown promising anticancer and anti-5-lipoxygenase activities, indicating their potential in cancer and inflammation treatment (Rahmouni et al., 2016).
Nonlinear Optical Properties : The study of thiophene-based amide derivatives reveals insights into their structural features and nonlinear optical properties, demonstrating their potential in material science and electronic applications (Kanwal et al., 2022).
Antibacterial Activity : Pyrazolopyridine derivatives have been synthesized and shown to possess moderate to good antibacterial activity against various bacterial strains, showcasing their potential as antibacterial agents (Panda et al., 2011).
Mechanism of Action
Target of Action
Similar compounds with a pyrazole moiety have been known to exhibit diverse pharmacological effects .
Mode of Action
It’s worth noting that compounds containing a pyrazole moiety are known for their diverse pharmacological effects .
Biochemical Pathways
Compounds with a pyrazole moiety have been known to affect a wide range of biological activities .
Pharmacokinetics
Compounds with a pyrazole moiety are generally known for their broad range of chemical and biological properties .
Result of Action
Compounds with a pyrazole moiety are known for their diverse pharmacological effects .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Related pyrazole derivatives have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-bromo-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4OS/c1-20-13(4-5-19-20)12-3-2-10(7-17-12)8-18-15(21)14-6-11(16)9-22-14/h2-7,9H,8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVQCLMIHIHRNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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